

Property and Synthesis Profile of Nitrocyclopentane for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitrocyclopentane*

Cat. No.: *B1585555*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the known properties and a representative synthesis protocol for **nitrocyclopentane**. It is intended for researchers interested in the chemical characteristics and potential applications of this compound. Notably, there is a significant lack of published data regarding its performance as an energetic material.

Chemical and Physical Properties

Nitrocyclopentane is a cyclic nitroalkane. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C5H9NO2	--INVALID-LINK--
Molecular Weight	115.13 g/mol	--INVALID-LINK--
Appearance	Not specified, likely a liquid	-
Density	1.086 g/mL	--INVALID-LINK--
Boiling Point	179-180 °C	--INVALID-LINK--
Melting Point	Not available	--INVALID-LINK--
Refractive Index	1.4540	--INVALID-LINK--
CAS Number	2562-38-1	--INVALID-LINK--

Potential in Explosives Research: A Theoretical Overview

While nitroalkanes are a known class of energetic materials, there is a conspicuous absence of experimental data on the explosive properties of **nitrocyclopentane** in publicly available literature. Computational studies on similar energetic materials suggest that the introduction of a nitro group to a cyclic alkane framework can lead to energetic properties.[1][2] The performance of such compounds is influenced by factors like oxygen balance, density, and heat of formation.[3]

The primary decomposition pathways for aliphatic nitro-compounds are typically C-NO₂ bond cleavage and nitro-nitrite isomerization.[4] The stability and decomposition kinetics are crucial for determining the sensitivity and performance of an explosive. Without experimental data on detonation velocity, pressure, and impact sensitivity for **nitrocyclopentane**, its potential as a viable explosive remains purely theoretical. Researchers are encouraged to perform these characterizations to fill this knowledge gap.

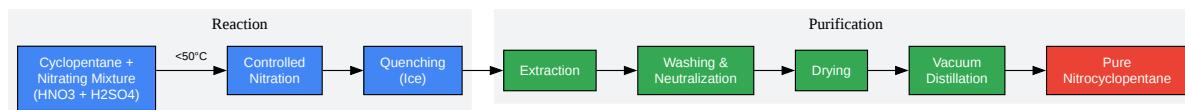
Synthesis of Nitrocyclopentane: A Representative Protocol

The most common method for the synthesis of **nitrocyclopentane** is the direct nitration of cyclopentane using a mixture of nitric acid and sulfuric acid.[\[5\]](#) The following is a representative laboratory-scale protocol derived from general descriptions of this method.

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a well-equipped chemical laboratory with appropriate safety measures in place.

Materials:

- Cyclopentane
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Ice
- Sodium Bicarbonate solution (5%)
- Anhydrous Magnesium Sulfate
- Distillation apparatus
- Separatory funnel
- Round-bottom flask with magnetic stirrer and reflux condenser


Experimental Procedure:

- Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to a stirred, equimolar amount of concentrated nitric acid. Maintain the temperature below 10 °C.
- Reaction: Slowly add cyclopentane dropwise to the cold, stirred nitrating mixture. The reaction is exothermic and the temperature should be carefully controlled to remain below 50°C to minimize side reactions.[\[5\]](#)

- Reaction Monitoring: After the addition is complete, continue stirring the mixture at a controlled temperature for a specified period (e.g., 2-3 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.
- Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, which contains the **nitrocyclopentane**.
- Washing and Neutralization: Wash the organic layer sequentially with cold water and a 5% sodium bicarbonate solution to remove any residual acid.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter to remove the drying agent and purify the crude **nitrocyclopentane** by vacuum distillation to obtain the final product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of **nitrocyclopentane**.

[Click to download full resolution via product page](#)

Synthesis and Purification of **Nitrocyclopentane**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Computational studies on the energetic properties of polynitroxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. [researchgate.net](https://www.researchgate.net/) [researchgate.net]
- 5. Nitrocyclopentane | 2562-38-1 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Property and Synthesis Profile of Nitrocyclopentane for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585555#application-of-nitrocyclopentane-in-explosives-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com